
Métabolite M1 d'Argatroban
Vue d'ensemble
Description
Argatroban M1 metabolite is a primary metabolite of argatroban, a synthetic direct thrombin inhibitor derived from L-arginine. Argatroban is used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. The M1 metabolite exerts 3- to 5-fold weaker anticoagulant effects than argatroban .
Applications De Recherche Scientifique
Scientific Research Applications
The applications of Argatroban M1 metabolite span various fields, including chemistry, biology, medicine, and industry.
Pharmacokinetics and Pharmacodynamics
- Clinical Studies : M1's role in determining the pharmacokinetics of Argatroban has been evaluated in clinical trials. For instance, a study involving patients with heparin-induced thrombocytopenia showed a significant variation in the ratio of M1 to Argatroban during treatment, indicating its relevance in monitoring therapeutic levels .
- Dosing Strategies : Understanding the concentration of M1 relative to Argatroban aids clinicians in adjusting doses for optimal therapeutic outcomes. The plasma concentrations of M1 range from 0% to 20% of that of Argatroban .
Mechanistic Studies
- Thrombin Inhibition : Research has focused on how M1 interacts with thrombin and other coagulation factors. Although it is less potent than Argatroban, its presence can influence overall anticoagulant activity and may provide insights into alternative therapeutic strategies .
- Metabolic Pathways : The metabolism of Argatroban to M1 provides a model for studying drug interactions and enzyme activity within the liver, particularly regarding CYP3A4/5 pathways .
Clinical Implications
- Patient Management : In critically ill patients undergoing procedures like percutaneous coronary interventions, monitoring both Argatroban and M1 levels can inform treatment decisions and improve outcomes .
- Safety Profiles : Understanding the differential effects of Argatroban and its metabolites can help in assessing risks associated with anticoagulation therapy, especially in populations with varying hepatic function .
Data Table: Key Pharmacokinetic Parameters
Parameter | Argatroban | M1 Metabolite |
---|---|---|
Anticoagulant Potency | Strong | Weaker (3-5 fold) |
Plasma Concentration Range | Major component | 0% - 20% of Argatroban |
Half-Life | 39 - 51 minutes | Not well established |
Clearance | 5.1 mL/kg/min | Not specified |
Case Study 1: Heparin-Induced Thrombocytopenia (HIT)
In a clinical trial involving 304 patients diagnosed with HIT, it was observed that patients receiving Argatroban exhibited variable concentrations of M1 compared to the parent drug. This variability was linked to different clinical outcomes, emphasizing the need for personalized dosing strategies based on metabolite levels .
Case Study 2: Critically Ill Patients
A study assessed the pharmacokinetics of Argatroban and its metabolites in critically ill cardiac surgical patients. It found that hepatic dysfunction significantly altered the metabolism of both Argatroban and M1, leading to prolonged half-lives and necessitating careful monitoring during treatment .
Mécanisme D'action
- Thrombin plays a crucial role in fibrin formation, activation of coagulation factors (V, VIII, XIII), protein C, and platelet aggregation .
- The inhibition of thrombin prevents clot formation, making Argatroban effective in treating thrombosis associated with heparin-induced thrombocytopenia (HIT) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Argatroban M1 metabolite interacts with various enzymes and proteins. It exerts 3- to 5-fold weaker anticoagulant effects than Argatroban . It inhibits thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; activation of protein C; and platelet aggregation .
Cellular Effects
Argatroban M1 metabolite influences cell function by inhibiting thrombin, which plays a crucial role in coagulation. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Argatroban M1 metabolite exerts its effects at the molecular level by reversibly binding to the thrombin active site . This binding inhibits thrombin’s action, affecting fibrin formation, activation of coagulation factors, and platelet aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Argatroban M1 metabolite change over time. It is the major component in plasma, with its concentrations ranging between 0% and 20% of that of the parent drug .
Metabolic Pathways
Argatroban M1 metabolite is involved in metabolic pathways in the liver. The formation of Argatroban M1 metabolite is catalyzed in vitro by the human liver microsomal cytochrome P450 enzymes CYP3A4/5 .
Méthodes De Préparation
The preparation of argatroban M1 metabolite involves the hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring in the liver. The formation of this metabolite is catalyzed by the human liver microsomal cytochrome P450 enzymes CYP3A4/5 . Industrial production methods for argatroban itself involve synthetic routes that selectively inhibit the catalytic site of thrombin in a reversible manner .
Analyse Des Réactions Chimiques
Argatroban M1 metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxylation process in the liver is an example of an oxidation reaction.
Substitution: The metabolite may participate in substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for potential reduction reactions. The major products formed from these reactions are typically hydroxylated derivatives .
Comparaison Avec Des Composés Similaires
Argatroban M1 metabolite can be compared with other direct thrombin inhibitors such as:
Bivalirudin: Another direct thrombin inhibitor with a different mechanism of action and pharmacokinetic profile.
Lepirudin: A recombinant hirudin that also inhibits thrombin but has a longer half-life.
Dabigatran: An oral direct thrombin inhibitor with different metabolic pathways.
The uniqueness of argatroban M1 metabolite lies in its specific metabolic pathway and its role as a primary metabolite of argatroban, providing insights into the drug’s pharmacokinetics and pharmacodynamics .
Activité Biologique
Argatroban is a synthetic direct thrombin inhibitor primarily used in the management of heparin-induced thrombocytopenia (HIT). Its metabolism produces several metabolites, with M1 being the most significant. This article explores the biological activity of the Argatroban M1 metabolite, highlighting its pharmacological properties, clinical implications, and relevant research findings.
Overview of Argatroban and Its Metabolites
Argatroban is characterized by its ability to inhibit thrombin, thereby preventing thrombus formation. It is primarily metabolized in the liver through hydroxylation and aromatization via cytochrome P450 enzymes (CYP3A4/5), resulting in multiple metabolites, including M1, M2, M3, and M4. Among these, M1 is notable for its weaker anticoagulant activity—approximately 3 to 5 times less potent than the parent compound Argatroban .
Pharmacokinetics of Argatroban and M1
The pharmacokinetic profile of Argatroban reveals that it has a rapid onset of action with a half-life of approximately 39 to 51 minutes . The plasma concentration of the M1 metabolite typically ranges from 0% to 20% of that of Argatroban itself, indicating that while it is present, it does not significantly contribute to the drug's overall anticoagulant effect .
Parameter | Argatroban | M1 Metabolite |
---|---|---|
Half-life | 39 - 51 minutes | Not specifically defined |
Anticoagulant potency | Standard | 3-5 fold weaker |
Plasma concentration | Major component | 0% - 20% of Argatroban |
Metabolism route | Hepatic (CYP3A4/5) | Hepatic (CYP3A4/5) |
Biological Activity
The biological activity of M1 is primarily characterized by its anticoagulant effects. While it retains some anti-thrombin activity, this effect is not clinically significant under routine intravenous dosing conditions. The lack of notable anticoagulant effects from M1 suggests that the therapeutic efficacy of Argatroban is predominantly due to its unchanged form .
Clinical Studies and Findings
Several clinical studies have assessed the efficacy and safety of Argatroban in various patient populations, particularly those with HIT. The following findings are notable:
- A study involving 568 adult patients treated with Argatroban demonstrated significant improvements in composite endpoints related to thrombotic events compared to historical controls .
- In patients with hepatic impairment, the pharmacokinetics of Argatroban change significantly; however, no major differences were observed in patients with renal dysfunction .
- The incidence of major bleeding complications was reported between 3% and 6% among patients treated with Argatroban, indicating a manageable safety profile .
Case Study: Efficacy in HIT Patients
In a multicenter study evaluating patients diagnosed with HIT, treatment with Argatroban resulted in a marked reduction in thrombosis rates compared to historical controls. Among patients receiving doses averaging around 1.7 µg/kg/min, significant improvements were noted in both time-to-event analyses and overall outcomes related to thrombotic events .
Case Study: Pharmacokinetics in Special Populations
Another case study focused on elderly patients and those with hepatic dysfunction revealed that while age did not significantly affect pharmacodynamics, hepatic impairment led to increased plasma concentrations and prolonged half-life for Argatroban. This necessitated careful dose adjustments to avoid excessive anticoagulation .
Propriétés
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,11,13-14,17-18,28H,4,6,8-10,12H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJTZYSQJWCWQO-FHLIZLRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951130-92-0 | |
Record name | Argatroban M1 metabolite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951130920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((2S)-5-((AMINOIMINOMETHYL)AMINO)-2-(((3-METHYL-8-QUINOLINYL)SULFONYL)AMINO)-1-OXOPENTYL)-4-METHYL-2-PIPERIDINECARBOXYLIC ACID, (2R,4R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RD48GA3UA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.